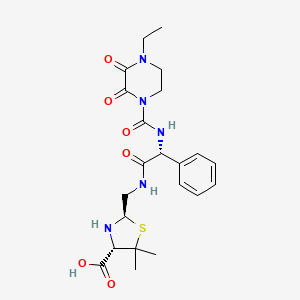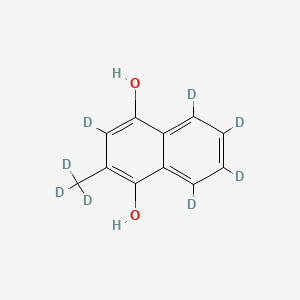![molecular formula C13H23NO3 B582185 tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1338247-76-9](/img/structure/B582185.png)
tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” is an organic intermediate often used in drug design . It has a molecular formula of C13H23NO3 .
Synthesis Analysis
The synthesis of “tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” can be achieved from 4‑hydroxypiperidine‑1‑carboxylic acid tert-butyl ester, which is first prepared into 4‑vinylpiperidine‑1‑carboxylic acid tert-butyl ester, and then reacted with trichloroacetyl chloride .Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” consists of a spirocyclic system with a seven-membered ring fused to a five-membered ring. The seven-membered ring contains a nitrogen atom, and the five-membered ring contains an oxygen atom .Chemical Reactions Analysis
“tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” can be used to prepare the compound 2‑ [2,6‑difluoro‑4‑ (4‑methylsulfonylphenyl)phenoxy]‑7‑azaspiro[3.5]nonane‑7‑carboxylate tert-butyl ester, which is a GPR119 agonist for the treatment of diabetes and metabolic diseases .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate” is approximately 241.33 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume are not available in the search results.Aplicaciones Científicas De Investigación
Synthetic Routes and Intermediates
Researchers have developed efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-Butyl 1-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate, demonstrating its utility for further selective derivations on azetidine and cyclobutane rings. This approach provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009). Additionally, the compound serves as a key intermediate in the synthesis of (±)-perhydrohistrionicotoxin, highlighting its role in the stereoselective synthesis of complex molecules (Ibuka et al., 1982).
Structural Analysis and Configuration Assignment
NMR spectroscopy has been applied to assign the absolute configurations of related spirocyclic compounds, showcasing the method's capability in determining the stereochemistry of complex molecules. The analysis involves synthesizing esters with (R)- or (S)-2-methoxyphenylacetic acid and utilizing NOESY correlations for configuration assignment (Jakubowska et al., 2013).
Novel Synthetic Applications
The compound has been employed as a precursor in the synthesis of N-butyloxycarbonylalanyl-1,4-dioxa-7-azaspiro[4,4]nonane-8(S)-carboxylic acid ethyl ester, illustrating its versatility as an intermediate for producing a variety of bioactive molecules (Slavinskaya et al., 1996).
Catalytic and Enantioselective Preparations
Research has also focused on catalytic and enantioselective methods for preparing substituted proline derivatives from tert-butyl (S)-4-methyleneprolinate, further converted into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. This process underlines the compound's importance in the industrial synthesis of antiviral agents, such as ledipasvir (López et al., 2020).
Reagent Development
Additionally, tert-butyl phenylazocarboxylates have been recognized as versatile building blocks in synthetic organic chemistry, enabling nucleophilic substitutions and radical reactions for the modification of aromatic rings. This research highlights the broader utility of tert-butyl esters in facilitating various chemical transformations (Jasch et al., 2012).
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-8-6-13(7-9-14)5-4-10(13)15/h10,15H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKIIEDHAHSCRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

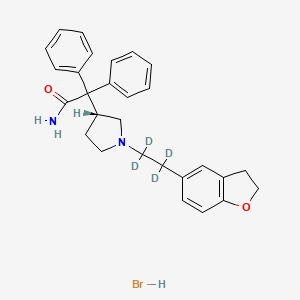
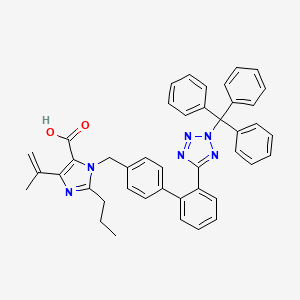

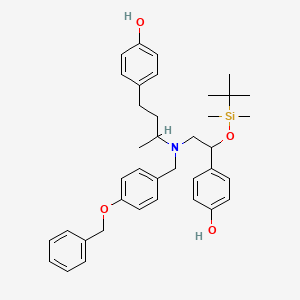
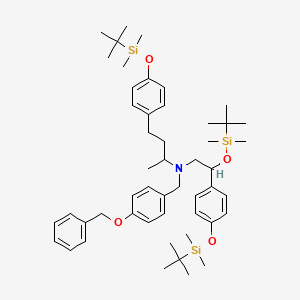
![N-[2-[Tert-butyl(dimethyl)silyl]oxy-2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]ethyl]-4-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]butan-2-amine](/img/structure/B582109.png)
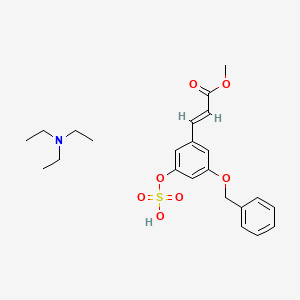

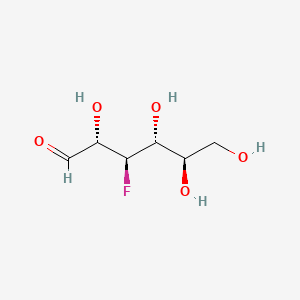
![(4-Hydroxyphenyl)[4-[2-(methylamino)ethoxy]phenyl]methanone](/img/structure/B582117.png)


